Anti-MRSA agent 10

Antibacterial Susceptibility Testing MIC Determination MRSA Drug Discovery

Procurement managers: This low-cytotoxicity, broad-spectrum cephalosporin derivative is supplied exclusively for R&D. Researchers: With an MIC of 2-4 μg/mL against MRSA and a CC₅₀ >128 μg/mL in HUVEC/HBZY-1 cells, it offers a wide safety window for in vivo efficacy studies. - Dual mechanism: targets PBP and induces oxidative damage. - Broad activity: also effective against S. maltophilia (MIC 0.7 μg/mL) and E. coli (MIC 8 μg/mL). - Ideal for combination therapy with membrane disruptors like Agent 2.

Molecular Formula C30H36F3N7O8S2
Molecular Weight 743.8 g/mol
Cat. No. B12367779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MRSA agent 10
Molecular FormulaC30H36F3N7O8S2
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESCCCCCCCCNC(=O)C1=C[N+](=CC=C1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=[NH+]4)N)SC2)C(=O)[O-].C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C28H35N7O6S2.C2HF3O2/c1-3-4-5-6-7-8-11-30-23(36)17-10-9-12-34(13-17)14-18-15-42-26-21(25(38)35(26)22(18)27(39)40)32-24(37)20(33-41-2)19-16-43-28(29)31-19;3-2(4,5)1(6)7/h9-10,12-13,16,21,26H,3-8,11,14-15H2,1-2H3,(H4-,29,30,31,32,36,37,39,40);(H,6,7)/b33-20-;/t21-,26-;/m1./s1
InChIKeyCINBYRJGCGINFF-GHUGFCPHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-MRSA Agent 10 (Compound 2d): Amphiphilic Cephalosporin Derivative with Broad-Spectrum Activity and Low Mammalian Cytotoxicity


Anti-MRSA agent 10, also designated as Compound 2d, is an amphiphilic cephalosporin derivative [1]. It is a synthetic small molecule characterized by a cephalosporin β-lactam core coupled with a pyridine quaternary ammonium moiety, conferring amphiphilic properties [1]. The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with notable potency against methicillin-resistant Staphylococcus aureus (MRSA) [1]. As a research-use compound, it is sourced primarily from MedChemExpress (MCE), TargetMol, and InvivoChem, and is intended for in vitro and in vivo antibacterial studies.

Limitations of Generic Cephalosporins and Class-Level Substitution for Anti-MRSA Agent 10


Anti-MRSA agent 10 (Compound 2d) cannot be simply substituted with generic cephalosporins (e.g., ceftazidime, cefepime) or other broad-spectrum β-lactams, as these conventional agents exhibit negligible activity against MRSA strains due to the presence of the low-affinity penicillin-binding protein PBP2a [1]. Similarly, substitution with alternative Anti-MRSA agents (e.g., agent 2, agent 4, agent 5) is unreliable due to substantial quantitative differences in potency (MIC values ranging from 0.098 to >0.26 μM), mechanisms of action (cell wall disruption vs. membrane lysis vs. DNA binding), and mammalian cytotoxicity profiles . The following evidence guide quantifies these specific performance gaps to inform procurement decisions.

Anti-MRSA Agent 10 Quantitative Differentiation Data vs. Comparators


Differential Antibacterial Potency: Anti-MRSA Agent 10 MIC Comparison Against MRSA Strains

Anti-MRSA agent 10 (Compound 2d) exhibits a Minimum Inhibitory Concentration (MIC) of 2-4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) [1]. While potent, this is markedly less potent (higher MIC) than Anti-MRSA agent 2 (MIC = 0.098 μg/mL) and Anti-MRSA agent 25 (MIC = 0.25 μg/mL), indicating that Agent 10 is not the most potent MRSA inhibitor in vitro . However, Agent 10 demonstrates significantly superior activity compared to conventional cephalosporins such as ceftazidime and cefepime, which are inactive against MRSA due to the PBP2a resistance mechanism [1].

Antibacterial Susceptibility Testing MIC Determination MRSA Drug Discovery

Anti-MRSA Agent 10 Broad-Spectrum Antibacterial Profile Against Gram-Negative Pathogens

In contrast to many narrow-spectrum anti-MRSA agents that lack Gram-negative coverage, Anti-MRSA agent 10 demonstrates quantifiable activity against clinically relevant Gram-negative pathogens, including Stenotrophomonas maltophilia (MIC = 0.7 μg/mL) and Escherichia coli (MIC = 8 μg/mL) . This is a critical differentiating feature: Anti-MRSA agent 4, a potent MRSA growth inhibitor (MIC ≤ 0.26 μM), is explicitly characterized as a selective Gram-positive agent with no reported Gram-negative activity, rendering it unsuitable for mixed-infection models .

Broad-Spectrum Antibacterial Gram-Negative Activity Stenotrophomonas maltophilia

Superior Cytotoxicity Safety Profile of Anti-MRSA Agent 10 in Mammalian Cell Lines

Anti-MRSA agent 10 exhibits low mammalian cytotoxicity with a 50% Cytotoxic Concentration (CC50) exceeding 128 μg/mL in both HUVEC (human umbilical vein endothelial cells) and HBZY-1 (rat glomerular mesangial cells) [1]. This provides a favorable selectivity window, as the effective antibacterial concentration (MIC = 2-4 μg/mL) is 32-64x lower than the cytotoxic threshold. This profile differentiates it from compounds like Anti-MRSA agent 5, which has documented hERG liability (IC50 > 40 μM), introducing potential cardiotoxicity risk that must be accounted for in in vivo studies .

Cytotoxicity Assessment Therapeutic Index Mammalian Cell Viability

Anti-MRSA Agent 10 Demonstrates Minimal Propensity for Acquired Bacterial Resistance

Anti-MRSA agent 10 is reported to exhibit minimal drug resistance in bacterial cultures [1]. This is a key differentiator from other agents with proven rapid resistance acquisition. For example, Anti-MRSA agent 5 is explicitly noted in supplier documentation as 'unlikely to acquire bacterial resistance' . However, Agent 10's mechanism—targeting penicillin-binding proteins (PBPs) to disrupt cell wall synthesis—is a clinically validated strategy distinct from membrane-disrupting agents like Anti-MRSA agent 2, which binds genomic DNA [1]. The PBP-targeting mechanism of Agent 10 provides a clearer pathway for combination therapy studies with membrane-active compounds.

Antibiotic Resistance Development Serial Passage Assay Drug Resistance Evolution

Optimal Scientific and Preclinical Application Scenarios for Anti-MRSA Agent 10


In Vivo Murine Models of Systemic MRSA Infection Requiring Low Toxicity

Anti-MRSA agent 10 is an optimal candidate for in vivo murine models of systemic or tissue-specific MRSA infection where minimal mammalian cytotoxicity is a critical experimental requirement. With a CC50 exceeding 128 μg/mL in both HUVEC and HBZY-1 cells, this compound provides a robust safety margin relative to its effective antibacterial MIC (2-4 μg/mL), minimizing confounding toxicity artifacts in efficacy studies [1].

Broad-Spectrum Antibacterial Screening in Polymicrobial Biofilm Models

The documented activity of Anti-MRSA agent 10 against Gram-negative pathogens, specifically Stenotrophomonas maltophilia (MIC = 0.7 μg/mL) and Escherichia coli (MIC = 8 μg/mL), makes this compound uniquely suitable for polymicrobial biofilm and co-culture experiments where both MRSA and Gram-negative bacteria are present [1]. Narrow-spectrum anti-MRSA agents such as Agent 4 cannot be substituted in these models.

Mechanistic Studies on β-Lactam-Mediated Cell Wall Disruption and Oxidative Stress

Researchers investigating the interplay between penicillin-binding protein (PBP) inhibition, cell wall disruption, and the accumulation of reactive oxygen species (ROS) in S. aureus will find Anti-MRSA agent 10 to be a well-characterized tool compound. Its mechanism has been elucidated to involve both PBP targeting and oxidative damage induction, providing a defined pathway for mechanistic dissection [1].

Combination Therapy Studies with Membrane-Active Antimicrobials

Given its distinct β-lactam mechanism targeting the bacterial cell wall, Anti-MRSA agent 10 is well-suited for combination therapy studies with membrane-disrupting agents (e.g., Anti-MRSA agent 2) or efflux pump inhibitors. This orthogonal mechanism pairing maximizes the potential for synergy while minimizing cross-resistance development in S. aureus [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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